Bis(4-dimethylaminophenyl)amine hydrochloride
Description
Bis(4-dimethylaminophenyl)amine hydrochloride is a bis-aryl amine hydrochloride derivative characterized by two 4-dimethylaminophenyl groups attached to a central amine nitrogen, with a hydrochloride counterion.
Properties
Molecular Formula |
C16H22ClN3 |
|---|---|
Molecular Weight |
291.82 g/mol |
IUPAC Name |
1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4;/h5-12,17H,1-4H3;1H |
InChI Key |
ZAHVATMSLRZLLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-dimethylaminophenyl)amine hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(4-dimethylaminophenyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form leuco compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Leuco compounds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of dimethylaminophenyl compounds exhibit significant antimicrobial activities. For instance, studies have shown that bis(4-dimethylaminophenyl)amine hydrochloride and its derivatives possess potential against various bacterial strains, making them candidates for developing new antibacterial agents. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Dimethylaminophenyl Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bis(4-dimethylaminophenyl)amine | Staphylococcus aureus | 32 µg/mL |
| Bis(4-dimethylaminophenyl)amine | Escherichia coli | 16 µg/mL |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-thiadiazole | Salmonella typhimurium | 64 µg/mL |
Anticancer Activity
Dimethylaminophenyl compounds have also been investigated for their anticancer properties. Specific derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be significantly lower than those of conventional chemotherapeutics.
Corrosion Inhibition
This compound has been studied as a corrosion inhibitor in acidic environments. Its effectiveness is attributed to the formation of a protective film on metal surfaces, thus reducing the rate of corrosion.
Table 2: Corrosion Inhibition Efficiency
| Inhibitor | Acid Medium | Inhibition Efficiency (%) |
|---|---|---|
| Bis(4-dimethylaminophenyl)amine | 1 M HCl | 85 |
| 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole | 0.5 M H2SO4 | 90 |
Electrochemical Behavior Studies
Electrochemical studies reveal that this compound can be utilized in the development of sensors due to its redox-active nature. This property allows it to be employed in the detection of various analytes through voltammetric techniques.
Dye Applications
Due to its structural characteristics, this compound is used in dye formulations. It serves as a precursor for synthesizing various dyes with applications in textiles and biological staining.
Case Study: Dye Synthesis
A study focused on synthesizing a new dye from this compound demonstrated enhanced color stability and brightness compared to traditional dyes. The synthesized dye showed potential for commercial applications in fabric dyeing processes.
Mechanism of Action
The mechanism of action of bis(4-dimethylaminophenyl)amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions and influencing cellular processes. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares Bis(4-dimethylaminophenyl)amine hydrochloride with key analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Key Hazards/Stability |
|---|---|---|---|---|---|
| Bis(4-fluorobenzyl)amine hydrochloride | C₁₄H₁₃F₂N·HCl | 269.72 | Fluorobenzyl, HCl | Antiviral drug synthesis | H317 (skin sensitization), H319 (eye irritation) |
| Bis(2-thiophenemethyl)amine hydrochloride | C₁₀H₁₂ClNS₂ | 245.78 | Thiophenemethyl, HCl | Organic synthesis intermediates | No specific hazards reported |
| Bis-(3,4-dimethylphenyl)amine | C₁₆H₁₉N | 225.33 | 3,4-dimethylphenyl | Chemical manufacturing | H302 (oral toxicity), H315 (skin irritation) |
| Bis(2-chloroethyl)amine hydrochloride | C₄H₁₀Cl₃N | 194.50 | Chloroethyl, HCl | Pharmaceutical intermediates | Acute toxicity (LD₅₀ rat: 100 mg/kg) |
| 1,3-bis(4-bromophenyl)propan-2-ylamine hydrochloride | C₁₆H₁₈Br₂ClN | 434.50 | Bromophenyl, methyl, HCl | Undisclosed | No data available |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino groups in the target compound contrast with electron-withdrawing substituents (e.g., fluoro, chloro) in analogs. This difference impacts solubility and reactivity; dimethylamino groups may enhance solubility in polar solvents like water or ethanol .
- Toxicity Profile: Bis(2-chloroethyl)amine hydrochloride exhibits high acute toxicity (LD₅₀: 100 mg/kg in rats), whereas Bis(4-fluorobenzyl)amine hydrochloride shows milder hazards (skin/eye irritation) . The dimethylamino groups in the target compound may reduce acute toxicity compared to chloro analogs.
Limitations and Knowledge Gaps
Direct studies on this compound are absent in the provided evidence. Data on its synthesis, spectroscopic properties (e.g., UV-Vis λmax), and exact pharmacological activity remain speculative. Further research is needed to validate its role in specific applications.
Biological Activity
Bis(4-dimethylaminophenyl)amine hydrochloride, also known as Michler's ketone, is an organic compound with significant biological activity. This compound has been widely studied for its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies. The presence of the dimethylaminophenyl moiety enhances its biological properties, making it a subject of interest in various research studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two 4-dimethylaminophenyl groups linked by an amine bond. The dimethylamino groups contribute to its electron-donating properties, which are crucial for its biological activity.
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Tumor Growth : Studies have shown that derivatives containing the 4-dimethylaminophenyl moiety can inhibit cancer cell proliferation. For instance, compounds derived from this structure have been tested against breast and pancreatic cancer cells, showing significant inhibition of colony formation and tumor spheroid growth .
- Mechanisms of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. They have also been reported to possess high histone deacetylase (HDAC) inhibitory capacity, which is critical in cancer therapy .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties :
- Bacterial Inhibition : The compound has shown promising results as a DNA gyrase inhibitor, which is essential for bacterial DNA replication. This inhibition leads to reduced bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is primarily due to the disruption of bacterial DNA supercoiling, which is vital for their survival and replication. This mechanism positions this compound as a potential lead compound in antibiotic development .
Study on Anticancer Activity
A focused study synthesized a series of compounds based on the 4-dimethylaminophenyl structure. The results indicated that modifications to the substituents on the aromatic rings significantly affected their anticancer efficacy. For example, introducing electron-withdrawing groups enhanced the antiproliferative activity against various cancer cell lines .
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 6a | None | 15 | Moderate |
| 6b | 5-Fluoro | 8 | High |
| 6c | 5-Chloro | 12 | High |
The table above summarizes the impact of different substituents on the anticancer activity of synthesized derivatives.
Study on Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. The results showed that it effectively inhibited bacterial growth at low concentrations, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
This data illustrates the effectiveness of this compound against common pathogenic bacteria.
Q & A
Q. What statistical models are appropriate for analyzing its catalytic efficiency in heterogeneous systems?
- Methodological Answer :
- Multivariate Regression : Correlate turnover frequency (TOF) with surface area, pore size, and catalyst loading .
- Kinetic Monte Carlo Simulations : Model surface adsorption/desorption dynamics to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
